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Introduction
Elastases are a class of proteases, belonging to the serine protease family, that are

responsible for the breakdown of elastin, a key protein in the extracellular matrix that provides

elasticity to tissues. Neutrophil elastase, in particular, is a significant enzyme released by

neutrophils during inflammation. While it plays a crucial role in host defense against pathogens,

its dysregulation is implicated in the pathology of various inflammatory diseases, including

chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress

syndrome (ARDS). Therefore, the accurate measurement of elastase activity in biological

samples such as cell lysates is crucial for understanding its physiological and pathological roles

and for the development of therapeutic inhibitors.

This document provides a detailed protocol for measuring elastase activity in cell lysates using

the fluorogenic substrate N-Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin (Suc-Ala-Ala-Ala-
AMC). This substrate is specifically cleaved by elastase, releasing the highly fluorescent 7-

amido-4-methylcoumarin (AMC) molecule. The rate of AMC release, measured by a

fluorescence plate reader, is directly proportional to the elastase activity in the sample.
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The assay is based on the enzymatic cleavage of the peptide substrate Suc-Ala-Ala-Ala-AMC
by elastase. The substrate itself is weakly fluorescent. However, upon cleavage by elastase,

the free AMC fluorophore is released. Free AMC exhibits strong fluorescence when excited at

approximately 340-380 nm, with an emission maximum around 440-460 nm.[1][2] The increase

in fluorescence intensity over time is a direct measure of the elastase activity.

Data Presentation
The following table summarizes key quantitative parameters relevant to the elastase activity

assay.

Parameter Value Reference

Substrate

N-Succinyl-Ala-Ala-Ala-7-

amido-4-methylcoumarin (Suc-

Ala-Ala-Ala-AMC)

Enzyme Neutrophil Elastase (Human)

Excitation Wavelength (AMC) 340 - 380 nm [1]

Emission Wavelength (AMC) 440 - 460 nm [1]

Typical Substrate

Concentration
50 - 200 µM

Typical Cell Lysate

Concentration

10 - 100 µg total protein per

well

Assay Buffer
0.1 M HEPES or Tris-HCl, pH

7.5, containing 0.5 M NaCl
[3]

Kinetic Parameters (MeoSuc-

Ala-Ala-Pro-Val-AMC)

kcat/KM: 11 x 103 M-1s-1, KM:

290 µM, kcat: 3.3 s-1
[4]

Note: Kinetic parameters for the closely related substrate MeoSuc-Ala-Ala-Pro-Val-AMC are

provided as a reference.
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Preparation of Cell Lysates
This protocol is designed for cultured cells and can be adapted for different cell types. All steps

should be performed on ice to minimize protease activity.

Materials:

Phosphate-buffered saline (PBS), ice-cold

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA

Protease Inhibitor Cocktail (without EDTA if metalloproteases are not a concern)

Cell scraper

Microcentrifuge tubes

Microcentrifuge

Procedure:

Wash cultured cells twice with ice-cold PBS.

Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer containing freshly

added protease inhibitors.

Scrape the cells from the culture dish and transfer the cell suspension to a pre-chilled

microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

Bradford or BCA assay).
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The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid

repeated freeze-thaw cycles.

Preparation of Reagents
Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl.

Substrate Stock Solution (10 mM): Dissolve Suc-Ala-Ala-Ala-AMC in dimethyl sulfoxide

(DMSO). Store at -20°C, protected from light.

AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store

at -20°C, protected from light.

AMC Standard Curve
An AMC standard curve is essential to convert the relative fluorescence units (RFU) to the

molar amount of AMC produced.

Procedure:

Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to final

concentrations ranging from 0 to 50 µM.

Add 100 µL of each AMC standard dilution to the wells of a black, flat-bottom 96-well plate.

Measure the fluorescence at an excitation wavelength of 360 nm and an emission

wavelength of 460 nm using a fluorescence plate reader.

Plot the fluorescence intensity (RFU) versus the AMC concentration (µM) and perform a

linear regression to obtain the equation of the line (y = mx + c).

Elastase Activity Assay
Procedure:

In a black, flat-bottom 96-well plate, add the following to each well:

Cell Lysate: X µL (containing 10-100 µg of total protein)
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Assay Buffer: (100 - X) µL

Prepare a "no enzyme" control well containing only Assay Buffer.

Prepare a "substrate only" control well containing Assay Buffer and the substrate working

solution.

Prepare a working solution of the Suc-Ala-Ala-Ala-AMC substrate by diluting the stock

solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

Initiate the reaction by adding 100 µL of the substrate working solution to each well, bringing

the total volume to 200 µL.

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

Measure the fluorescence intensity (Ex/Em = 360/460 nm) kinetically every 1-2 minutes for

30-60 minutes.

Data Analysis
For each time point, subtract the fluorescence of the "no enzyme" control from the

fluorescence of the experimental wells.

Plot the change in fluorescence (ΔRFU) against time (minutes). The initial linear portion of

the curve represents the reaction rate.

Calculate the slope of this linear portion (ΔRFU/min).

Convert the rate from RFU/min to µmol of AMC/min using the slope from the AMC standard

curve:

Rate (µmol/min) = (Slope of sample (ΔRFU/min)) / (Slope of AMC standard curve (RFU/

µmol))

Calculate the specific activity of elastase in the cell lysate:

Specific Activity (µmol/min/mg) = (Rate (µmol/min)) / (mg of protein in the well)
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Caption: Experimental workflow for measuring elastase activity in cell lysates.
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Caption: Simplified signaling pathway of Neutrophil Elastase-induced MUC1 transcription.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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